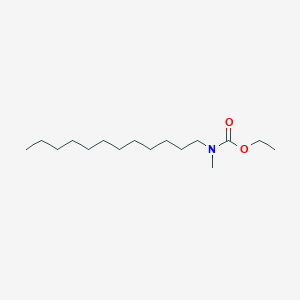silane CAS No. 919296-50-7](/img/structure/B12628479.png)
[(1-Methoxypenta-1,3-dien-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Méthoxypenta-1,3-dién-1-yl)oxysilane est un composé chimique avec la formule moléculaire C8H16O2Si. Il est également connu sous d'autres noms tels que 1-Méthoxy-3-(triméthylsilyloxy)-1,3-butadiène . Ce composé est un liquide clair de couleur jaune clair à brun à température ambiante et est utilisé dans diverses réactions chimiques en raison de ses propriétés uniques .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de (1-Méthoxypenta-1,3-dién-1-yl)oxysilane implique généralement la réaction du 1,3-butadiène avec le chlorure de triméthylsilyle en présence d'une base telle que l'hydrure de sodium . La réaction est effectuée sous atmosphère inerte pour empêcher l'oxydation et d'autres réactions secondaires. Le produit est ensuite purifié par distillation ou chromatographie pour obtenir le composé souhaité à haute pureté .
Méthodes de production industrielle
La production industrielle de (1-Méthoxypenta-1,3-dién-1-yl)oxysilane suit des voies synthétiques similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les sous-produits. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés garantit une qualité et une efficacité constantes dans la production .
Analyse Des Réactions Chimiques
Types de réactions
(1-Méthoxypenta-1,3-dién-1-yl)oxysilane subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des silanols et des siloxanes correspondants.
Réduction : Il peut être réduit pour former des silanes et d'autres produits réduits.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium aluminium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées sous des températures contrôlées et des atmosphères inertes pour garantir une sélectivité et un rendement élevés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les silanols, les siloxanes et les silanes substitués. Ces produits ont diverses applications en science des matériaux, en pharmacie et dans d'autres industries .
Applications de la recherche scientifique
(1-Méthoxypenta-1,3-dién-1-yl)oxysilane est utilisé dans un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la formation de molécules complexes et de polymères.
Biologie : Le composé est utilisé dans la synthèse de molécules bioactives et comme outil pour étudier les processus biologiques.
Médecine : Il est utilisé dans le développement de produits pharmaceutiques et comme précurseur pour la synthèse de médicaments.
Industrie : Le composé est utilisé dans la production de matériaux avancés, de revêtements et d'adhésifs.
Mécanisme d'action
Le mécanisme d'action de (1-Méthoxypenta-1,3-dién-1-yl)oxysilane implique sa capacité à agir comme un nucléophile ou un électrophile dans diverses réactions chimiques. Le composé peut former des intermédiaires stables avec divers substrats, facilitant la formation des produits souhaités. Les cibles moléculaires et les voies impliquées dépendent de la réaction spécifique et des conditions utilisées .
Applications De Recherche Scientifique
(1-Methoxypenta-1,3-dien-1-yl)oxysilane is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is used in the synthesis of bioactive molecules and as a tool for studying biological processes.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (1-Methoxypenta-1,3-dien-1-yl)oxysilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form stable intermediates with various substrates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à (1-Méthoxypenta-1,3-dién-1-yl)oxysilane comprennent :
- 1-Méthoxy-3-(triméthylsilyloxy)-1,3-butadiène
- 4-Méthoxy-2-(triméthylsiloxy)-1,3-butadiène
- Triméthyl [ (1-méthylène-3-méthoxy-2-propényl)oxy]silane
Unicité
(1-Méthoxypenta-1,3-dién-1-yl)oxysilane est unique en raison de sa structure spécifique, qui lui permet de participer à un large éventail de réactions chimiques avec une grande sélectivité et une grande efficacité. Sa capacité à former des intermédiaires stables et sa polyvalence dans diverses applications en font un composé précieux dans la recherche scientifique et les processus industriels .
Propriétés
Numéro CAS |
919296-50-7 |
|---|---|
Formule moléculaire |
C9H18O2Si |
Poids moléculaire |
186.32 g/mol |
Nom IUPAC |
1-methoxypenta-1,3-dienoxy(trimethyl)silane |
InChI |
InChI=1S/C9H18O2Si/c1-6-7-8-9(10-2)11-12(3,4)5/h6-8H,1-5H3 |
Clé InChI |
OXYSDXQYQQJGGI-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=C(OC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



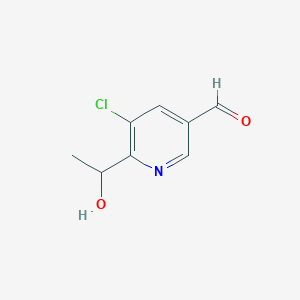
![(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine](/img/structure/B12628405.png)
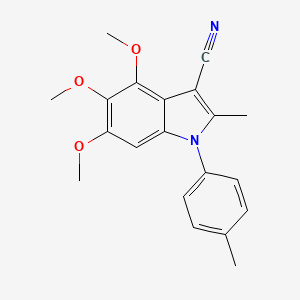
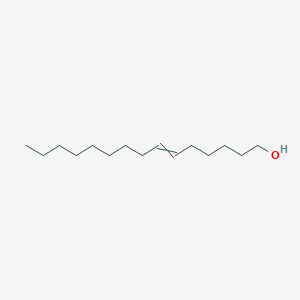
![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12628417.png)
![3-tert-Butyl-6-(2,4-dibromo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12628418.png)
![2,2'-(1,4-Phenylene)bis[5-(4-tert-butylphenyl)-1,3-oxazole]](/img/structure/B12628428.png)
![6-[(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12628439.png)
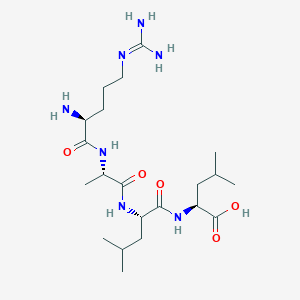

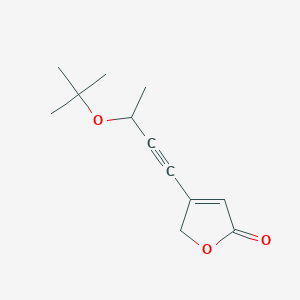
![6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12628464.png)
